3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Hydrogen bonding Solubility Metabolic stability

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is an essential N-benzylpiperidine-2,6-dione research intermediate for cereblon (CRBN) binding dissection and lenalidomide impurity profiling. Unlike lenalidomide, it lacks the isoindolinone ring, enabling researchers to isolate the glutarimide moiety's contribution in SAR studies. The 3-hydroxy group provides a versatile derivatization handle (esterification, oxidation), while the 4-methoxybenzyl moiety allows selective deprotection. With a computed logP of 0.4 and a single H-bond donor, this scaffold exhibits superior solubility and reduced off-target potential compared to lipophilic analogs. The ≥97% reference standard ensures accurate quantification in HPLC method validation for process-impurity tracking.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B8191502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O
InChIInChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3
InChIKeyAXLZMTUJQWSFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Structural Identity and Baseline Characterization for Research Procurement


3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS 2357109-89-6) is a synthetic piperidine-2,6-dione derivative characterized by a 3-hydroxy substituent and a 4-methoxybenzyl moiety at the 1-position. This compound belongs to the N-benzylpiperidine class and is utilized as a research intermediate and reference standard in medicinal chemistry [1]. Its molecular formula is C13H15NO4, with a molecular weight of 249.26 g/mol [2]. The compound's structure confers distinct physicochemical properties that differentiate it from closely related analogs lacking either the hydroxy or methoxybenzyl functionalities [3].

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Why In-Class Compounds Cannot Be Interchanged


The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution pattern profoundly alter physicochemical properties and biological interactions [1]. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione differs from its closest analogs—such as 1-(4-methoxybenzyl)piperidine-2,6-dione (lacking the 3-hydroxy group) or lenalidomide (which incorporates an isoindolinone ring)—in key parameters including hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. These distinctions directly impact solubility, permeability, and target engagement, rendering generic substitution inadvisable for applications requiring precise structural fidelity, such as impurity profiling, metabolite identification, or structure-activity relationship (SAR) studies [3].

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Quantifiable Differentiation Against Closest Analogs


Enhanced Hydrogen-Bonding Capacity Relative to Des-hydroxy Analog

The presence of a 3-hydroxy group in 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione increases hydrogen-bond donor count to 1, compared to 0 for 1-(4-methoxybenzyl)piperidine-2,6-dione [1]. This structural difference translates to improved aqueous solubility and potential for enhanced metabolic stability via glucuronidation or sulfation [2].

Hydrogen bonding Solubility Metabolic stability

Reduced Lipophilicity Compared to Des-hydroxy Analog

The introduction of the 3-hydroxy group lowers the computed XLogP3-AA value to 0.4, compared to 1.0 for 1-(4-methoxybenzyl)piperidine-2,6-dione [1]. This reduction in lipophilicity may favorably impact off-target binding and reduce phospholipidosis risk [2].

Lipophilicity LogP Membrane permeability

Differentiated Physicochemical Profile from Lenalidomide

While lenalidomide is a clinically approved immunomodulatory drug, 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione offers a distinct physicochemical profile: molecular weight 249.26 vs. 259.26 g/mol, hydrogen bond donor count 1 vs. 2, and XLogP3-AA 0.4 vs. 0.5 [1]. These differences suggest alternative binding modes and metabolic fates, making the target compound a valuable tool for probing structure-activity relationships without confounding pharmacophore elements [2].

Physicochemical properties Drug-likeness Cereblon binding

Purity Specification and Analytical Characterization for Reproducible Research

Commercial sources of 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione offer defined purity levels (e.g., 97% ), enabling its use as a reference standard in impurity profiling and method validation. In contrast, many closely related analogs lack commercially available, well-characterized reference materials, limiting their utility in regulated environments .

Purity Quality control Reference standard

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Optimal Research and Industrial Application Scenarios


Impurity Profiling and Reference Standard for Lenalidomide Manufacturing

Due to its structural similarity to lenalidomide, 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione serves as a potential process-related impurity or degradation product. Its distinct physicochemical properties (e.g., lower molecular weight and reduced lipophilicity) facilitate chromatographic separation and identification in HPLC methods [1]. The availability of a high-purity reference standard (97%) enables accurate quantification and method validation in quality control laboratories .

Structure-Activity Relationship (SAR) Studies in Cereblon Modulation

The compound's piperidine-2,6-dione core, substituted with a 3-hydroxy and a 4-methoxybenzyl group, provides a simplified scaffold for probing cereblon (CRBN) binding and immunomodulatory activity. In contrast to lenalidomide, it lacks the isoindolinone ring, allowing researchers to dissect the contribution of the glutarimide moiety alone [1]. Its computed logP of 0.4 and hydrogen-bond donor count of 1 may translate to improved solubility and reduced off-target effects relative to more lipophilic analogs .

Synthetic Intermediate for Advanced Piperidine-2,6-dione Derivatives

The 3-hydroxy group serves as a handle for further derivatization (e.g., esterification, oxidation to a ketone) [1]. The 4-methoxybenzyl protecting group can be selectively removed under oxidative conditions (e.g., DDQ), enabling late-stage functionalization . This versatility makes the compound a strategic building block for constructing focused libraries of piperidine-2,6-dione-based bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.